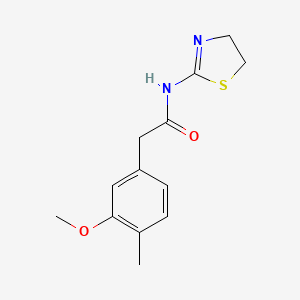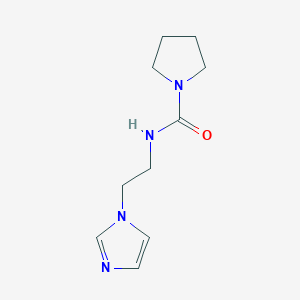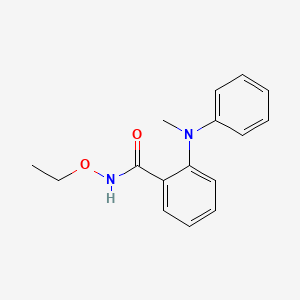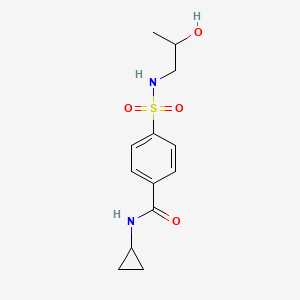![molecular formula C14H14ClN3O2 B7529462 N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide](/img/structure/B7529462.png)
N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide, also known as CEP-26401, is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in DNA repair and cell survival. Inhibition of PARP has been shown to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy, in cancer cells.
Mécanisme D'action
N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide works by inhibiting the activity of PARP, which is an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that already have impaired DNA repair mechanisms.
Biochemical and physiological effects:
N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide has been shown to induce DNA damage and apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It has also been shown to enhance the cytotoxicity of chemotherapy and radiation therapy in cancer cells. In addition, N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects in preclinical models of neurological diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide is a highly specific inhibitor of PARP, which makes it a valuable tool for studying the role of PARP in DNA repair and cell survival. However, its potency and specificity may also limit its use in certain experimental settings. In addition, the high cost of N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide may be a limiting factor for some researchers.
Orientations Futures
For research on N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide include further preclinical studies to better understand its mechanism of action and potential therapeutic applications, as well as clinical trials to evaluate its safety and efficacy in combination with chemotherapy and radiation therapy in cancer patients. Other potential applications of N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide include its use as a neuroprotective agent in neurological diseases and its use in combination with immunotherapy in cancer treatment.
Méthodes De Synthèse
The synthesis of N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide involves several steps, including the reaction of 4-chloro-1-methylpyrrole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(2-amino-2-oxoethyl)aniline to form the target compound.
Applications De Recherche Scientifique
N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity both as a single agent and in combination with chemotherapy and radiation therapy. Clinical trials are currently underway to evaluate the safety and efficacy of N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide in patients with various types of cancer.
Propriétés
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-18-8-10(15)7-12(18)14(20)17-11-4-2-9(3-5-11)6-13(16)19/h2-5,7-8H,6H2,1H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAYFKQZSVABGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CC=C(C=C2)CC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7529379.png)


![5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide](/img/structure/B7529387.png)

![1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea](/img/structure/B7529397.png)
![4-methyl-5-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7529409.png)

![3-chloro-2-methyl-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B7529423.png)


![2-[acetyl(methyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B7529447.png)

